![molecular formula C17H28N4O2 B7635079 N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide](/img/structure/B7635079.png)

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

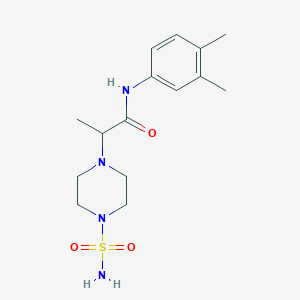

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide, also known as JNJ-40411813, is a novel small-molecule inhibitor of the histone methyltransferase (HMT) enhancer of zeste homolog 2 (EZH2). EZH2 is a key component of the polycomb repressive complex 2 (PRC2), which plays a critical role in gene regulation and chromatin remodeling. The dysregulation of EZH2 has been implicated in the development and progression of various cancers, including prostate, breast, and hematological malignancies.

Mecanismo De Acción

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is a selective inhibitor of EZH2, which is a histone methyltransferase that catalyzes the trimethylation of lysine 27 on histone H3 (H3K27me3). This modification is associated with gene repression and chromatin compaction. By inhibiting EZH2, this compound disrupts the PRC2 complex and leads to a decrease in H3K27me3 levels, resulting in the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.

Biochemical and Physiological Effects:

This compound has been shown to have potent antitumor activity in preclinical models of cancer. It induces apoptosis in cancer cells and inhibits tumor growth in xenograft models of prostate and breast cancer. In addition, this compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide is its selectivity for EZH2, which makes it a useful tool for studying the role of EZH2 in cancer biology. However, one limitation of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Direcciones Futuras

There are several future directions for the development of N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide. One potential application is in combination therapy with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is the development of more potent and selective EZH2 inhibitors, which may have improved efficacy and fewer off-target effects. Finally, the use of this compound in clinical trials for the treatment of cancer is an important future direction, which will provide valuable information on the safety and efficacy of this compound in humans.

Métodos De Síntesis

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide was synthesized using a convergent approach, starting from commercially available starting materials. The synthesis involves the coupling of a pyrazole derivative with a morpholine-containing cyclohexane derivative, followed by a series of chemical transformations to yield the final product. The overall yield of the synthesis was reported to be 15%.

Aplicaciones Científicas De Investigación

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide has been extensively studied in preclinical models of cancer, both in vitro and in vivo. It has been shown to inhibit the activity of EZH2 and induce apoptosis in a variety of cancer cell lines, including prostate, breast, and hematological malignancies. In addition, this compound has demonstrated potent antitumor activity in xenograft models of prostate and breast cancer.

Propiedades

IUPAC Name |

N-[(1-morpholin-4-ylcyclohexyl)methyl]-3-pyrazol-1-ylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28N4O2/c22-16(5-10-21-9-4-8-19-21)18-15-17(6-2-1-3-7-17)20-11-13-23-14-12-20/h4,8-9H,1-3,5-7,10-15H2,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSTZPUFKQNHMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CNC(=O)CCN2C=CC=N2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4,6-dimethylphenyl)-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B7635003.png)

![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-2-(tetrazol-1-yl)benzamide](/img/structure/B7635011.png)

![1-cyclopentyl-N-[(2-methylpyrazol-3-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7635017.png)

![1-[5-(2-chlorophenyl)furan-2-carbonyl]-3,4-dihydro-2H-quinoline-5-carboxamide](/img/structure/B7635025.png)

![N-[4-(ethylcarbamoyl)phenyl]-3-phenylpyrrolidine-1-carboxamide](/img/structure/B7635045.png)

![1-[4-[(2-Cyclopentyloxycyclohexyl)amino]piperidin-1-yl]ethanone](/img/structure/B7635098.png)

![2-[(4-cyclohexyloxypiperidin-1-yl)methyl]-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7635101.png)